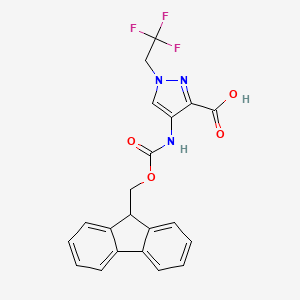

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid is a complex organic molecule, valued for its distinct chemical structure and potential applications in various scientific fields. It features a fluorenylmethoxycarbonyl group and a pyrazole moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Preparation involves several steps, typically starting with the synthesis of intermediate compounds that are subsequently transformed. A common approach might include:

Formation of the fluorenylmethoxycarbonyl (Fmoc) protected amine.

Synthesis of the pyrazole derivative.

Coupling reactions to introduce the trifluoroethyl and carboxylic acid groups.

Industrial Production Methods: Industrial synthesis often involves optimization for scale, focusing on yield, purity, and cost-effectiveness. Techniques like catalytic hydrogenation, use of protecting groups, and solvent selection are critical.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various reactions, including:

Oxidation: Introduction of oxygen or removal of hydrogen.

Reduction: Removal of oxygen or introduction of hydrogen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.

Reduction: : Employing hydrogen gas with a palladium catalyst.

Substitution: : Utilizing halogens like chlorine or bromine under controlled conditions.

Major Products: The reactions typically yield derivatives that maintain the core structure but exhibit modified functional groups, enhancing their properties for specific applications.

Aplicaciones Científicas De Investigación

Chemistry: : Used as a building block in organic synthesis to create complex molecules. Biology : Studied for its interactions with biological macromolecules. Medicine : Potential precursor in drug development, especially for anti-inflammatory and anticancer drugs. Industry : Used in the synthesis of advanced materials like polymers.

Mecanismo De Acción

The compound's effects are mediated by its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism often involves inhibition or activation of these targets, affecting biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-3-carboxylic acid

Uniqueness: Compared to similar molecules, 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid offers a distinct combination of fluorinated and pyrazole components, providing unique reactivity and biological interactions that are beneficial in specialized applications.

There you go. Is there any specific part you want to dive deeper into, or another topic on your mind?

Actividad Biológica

Chemical Identification

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid is characterized by its unique structure, which includes a fluorene moiety and a trifluoroethyl group. Its chemical formula is C₁₉H₁₈F₃N₃O₄, and it has a molecular weight of approximately 397.36 g/mol. The compound's CAS number is 195387-29-2.

Biological Activity

Mechanism of Action

The biological activity of this compound has been primarily studied in the context of its potential as an antifungal agent. Research indicates that compounds with similar structural features exhibit significant antifungal properties by targeting specific enzymes involved in fungal metabolism. For instance, molecular docking studies suggest that the carbonyl oxygen atom in the pyrazole ring can form hydrogen bonds with key residues in target enzymes, enhancing antifungal efficacy .

Antifungal Activity

Recent studies have shown that derivatives of pyrazole carboxylic acids can exhibit potent antifungal activity against various phytopathogenic fungi. For example, compounds structurally related to this compound have demonstrated lower effective concentration (EC50) values compared to established antifungal agents like boscalid .

Case Studies and Research Findings

Case Study 1: Antifungal Efficacy

In a comparative study assessing the antifungal activity of various pyrazole derivatives, the compound exhibited notable effectiveness against species such as Fusarium moniliforme and Rhizoctonia solani. The EC50 values for these pathogens were reported to be significantly lower than those for traditional fungicides, suggesting a broader spectrum of activity .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis highlighted that modifications to the trifluoroethyl group could enhance biological activity. The presence of electron-withdrawing groups like trifluoromethyl increases lipophilicity and potentially improves membrane permeability in fungal cells. This modification was crucial in optimizing the compound's antifungal properties .

Data Summary

| Compound | Target Pathogen | EC50 (µM) | Comparison Agent | EC50 (µM) |

|---|---|---|---|---|

| 4-(Fluorenylmethoxycarbonyl) derivative | Fusarium moniliforme | 5.50 | Boscalid | 83.61 |

| 4-(Fluorenylmethoxycarbonyl) derivative | Rhizoctonia solani | 14.40 | Boscalid | 91.74 |

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O4/c22-21(23,24)11-27-9-17(18(26-27)19(28)29)25-20(30)31-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,25,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVBMOXYTPCPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN(N=C4C(=O)O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.